molecular formula C6H4ClN3 B596327 3-chloro-5H-pyrrolo[3,2-c]pyridazine CAS No. 1268521-03-4

3-chloro-5H-pyrrolo[3,2-c]pyridazine

Cat. No.: B596327
CAS No.: 1268521-03-4
M. Wt: 153.569
InChI Key: AOYYPRLPIDRCRW-UHFFFAOYSA-N
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Description

3-chloro-5H-pyrrolo[3,2-c]pyridazine is a heterocyclic compound with a molecular formula of C₆H₄ClN₃. It features a pyrrolo[3,2-c]pyridazine core structure with a chlorine atom substituted at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5H-pyrrolo[3,2-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridazine with a suitable pyrrole derivative. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-5H-pyrrolo[3,2-c]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-amino-5H-pyrrolo[3,2-c]pyridazine or 3-thio-5H-pyrrolo[3,2-c]pyridazine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of this compound amine.

Scientific Research Applications

3-chloro-5H-pyrrolo[3,2-c]pyridazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-7H-pyrrolo[2,3-c]pyridazine
  • 5H-pyrrolo[3,2-c]pyridazine
  • 3-chloro-5H-pyrrolo[3,2-b]pyridazine

Uniqueness

3-chloro-5H-pyrrolo[3,2-c]pyridazine is unique due to its specific substitution pattern and the resulting electronic properties. The presence of the chlorine atom at the third position enhances its reactivity and binding affinity compared to other similar compounds. This makes it a valuable scaffold for the development of novel therapeutic agents and materials .

Properties

IUPAC Name

3-chloro-5H-pyrrolo[3,2-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-3-5-4(9-10-6)1-2-8-5/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYYPRLPIDRCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-03-4
Record name 3-chloro-5H-pyrrolo[3,2-c]pyridazine
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